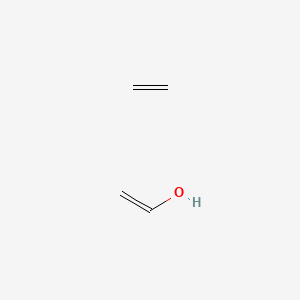

Ethene;ethenol

Description

Properties

IUPAC Name |

ethene;ethenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O.C2H4/c1-2-3;1-2/h2-3H,1H2;1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRKOOWSQGXVKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C=CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-34-9 | |

| Details | Compound: Ethylene-vinyl alcohol copolymer | |

| Record name | Ethylene-vinyl alcohol copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60908614 | |

| Record name | Ethenol--ethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Ethylene-vinyl alcohol copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20896 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25067-34-9, 103812-69-7 | |

| Record name | Ethylene-vinyl alcohol copolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethenol, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethenol--ethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Photocatalytic Dehydrogenation of Ethane

Recent advancements in photocatalysis have enabled efficient ethane-to-ethene conversion. A study demonstrated that ZnO-supported Pt nanoparticles achieve a conversion rate of 867.8 μmol h⁻¹ g⁻¹ with 97.56% selectivity under simulated sunlight. The mechanism involves a photo-supported Mars–van Krevelen process:

-

Pt nanoparticles facilitate C₂H₄ desorption, minimizing overoxidation.

-

Photogenerated holes on ZnO react with lattice oxygen to form O˙⁻, which extracts H atoms from adsorbed ethane.

-

In situ infrared spectroscopy confirmed intermediates, validating the catalytic cycle’s efficiency.

This method is energy-efficient compared to thermal cracking and avoids coking due to lattice oxygen regeneration via O₂ exposure.

Ethanol Dehydration via Acidic Catalysts

Ethanol dehydration remains a laboratory staple for ethene synthesis. A standard protocol involves:

-

Heating ethanol with Al₂O₃ at 130–160°C to produce ethene and water.

-

Collecting ethene via water displacement, achieving purity >90% after initial air removal.

Key reaction :

Optimization studies show that gentle ethanol heating prevents premature evaporation, while glass wool ensures uniform vapor distribution over the catalyst.

Ethenol Preparation Methods

In Situ Generation via Hydrolysis

Ethenol’s instability (tautomerizing to acetaldehyde) necessitates in situ synthesis. One approach hydrolyzes vinyl acetate (VAc) under alkaline conditions:

-

Emulsion polymerization of VAc using redox initiators (e.g., benzoyl peroxide) yields polyvinyl acetate (PVAc).

-

Alcoholysis of PVAc in alkaline methanol produces polyvinyl alcohol (PVA), with ethenol intermediates transiently formed.

Optimized conditions :

Copolymer Synthesis and Stabilization

Ethenol derivatives are stabilized via copolymerization. A 2017 study synthesized poly(vinyl chloride-co-vinyl alcohol) through:

-

Adipoyl chloride grafting : Reacting PVA with adipoyl chloride forms ester-linked copolymers.

-

Oxindole functionalization : Nucleophilic substitution introduces oxindole groups, stabilizing the ethenol moiety.

Table 1: Properties of synthesized copolymers

| Polymer | Yield (%) | Melting Point (°C) | Key Functional Groups (FT-IR, cm⁻¹) |

|---|---|---|---|

| Poly(vinyl alcohol) | 78 | 186–188 | 3250–3600 (O–H), 1250 (C–O) |

| Poly(vinyloxy adipoyl chloride) | 89 | 203–205 | 1697 (C=O), 617 (C–Cl) |

| Poly(ester oxindole) | 78 | 168–171 | 2916 (C–H), 1280 (O–C–O) |

Comparative Analysis of Methods

Table 2: Ethene production methods

| Method | Temperature (°C) | Yield (%) | Selectivity (%) | Energy Input |

|---|---|---|---|---|

| Photocatalytic | Ambient | 48.2 | 97.56 | Low |

| Ethanol dehydration | 130–160 | 85–90 | 95 | Moderate |

| Steam cracking | 750–900 | 80–85 | 90 | High |

Table 3: Ethenol stabilization strategies

Chemical Reactions Analysis

(a) Combustion

Ethene combusts exothermically in oxygen to form carbon dioxide and water:

This reaction releases significant energy, making ethene a potential fuel source .

(b) Polymerization

Ethene polymerizes under high pressure (1,500 atm) and heat (463–483 K) to form polyethylene:

Low-density polyethylene (LDPE) is chemically inert and electrically insulating .

(c) Addition Reactions

Ethene undergoes electrophilic addition with halogens (e.g., bromine) and steam:

-

Bromination :

-

Hydration (industrial ethanol production):

Only 5% conversion per pass is achieved, but recycling improves efficiency to 95% .

Ethanol Dehydration to Ethene

Ethanol dehydrates to ethene via acid-catalyzed mechanisms, forming intermediates like triethyloxonium ions (TEOs) and diethyl ether (DEE) .

(a) Reaction Conditions and Catalysts

| Catalyst | Temperature (°C) | Ethene Yield (%) | Activation Energy (kJ/mol) |

|---|---|---|---|

| H₃PW₁₂O₄₀/SiO₂ | 220–250 | 98 | 101.5 |

| HZSM-5 Zeolite | 300–350 | 90 | 122 (estimated) |

| Cs₂.₅H₀.₅PW₁₂O₄₀ | 220 | 95 | 91.5 |

Heteropoly acid (HPA) catalysts outperform zeolites, achieving near-complete ethene yield at lower temperatures .

(b) Mechanistic Pathways

-

Ethanol → Diethyl Ether (DEE) :

-

DEE Cracking :

-

Ethanol → Ethene :

TEO intermediates stabilize on Brønsted acid sites, lowering activation barriers (ΔG<sup>‡</sup> ~ 94.1 kJ/mol) . Computational studies confirm ethoxy species decompose to ethene via β-H elimination (ΔG<sup>‡</sup> = 40.5 kcal/mol) .

Kinetic and Thermodynamic Insights

Scientific Research Applications

Ethene: Overview and Applications

Ethene is one of the most produced organic chemicals globally, primarily used as a feedstock for various chemical processes. The following table summarizes the principal applications of ethene:

| Application | Description |

|---|---|

| Polymer Production | Ethene is the primary monomer for polyethylene, accounting for about 60% of global ethene demand. |

| Chemical Synthesis | Used to produce chemicals like ethylene oxide, ethanol, and ethylbenzene. |

| Antifreeze and Solvents | Ethylene glycol, derived from ethene, is widely used in antifreeze formulations. |

| Agricultural Chemicals | Utilized in the production of herbicides and insecticides. |

| Ripening Agent | Employed in commercial greenhouses to accelerate fruit ripening. |

Ethenol: Overview and Applications

Ethenol is less commonly encountered than ethene but plays a crucial role in specific applications:

- Chemical Intermediate : Ethenol is primarily used as an intermediate in the production of polyvinyl alcohol (PVA) and other copolymers.

- Catalytic Reactions : Ethenol can be dehydrated to produce ethene, which is essential for various chemical syntheses.

Ethanol Dehydration to Ethene

The conversion of ethanol to ethene via dehydration is a vital process in the chemical industry. Recent studies have focused on optimizing catalysts for this reaction:

- Catalysts Used : Solid acids such as zeolites and heteropoly acids have shown high selectivity and efficiency in converting ethanol to ethene at lower temperatures .

- Mechanistic Insights : Research indicates that both stepwise and concerted mechanisms are involved in ethanol dehydration, with activation energies ranging from 17.7 to 64.8 kcal/mol depending on the pathway .

CO2 Conversion to Ethylene and Ethanol

Recent advancements have explored converting CO2 into valuable chemicals like ethylene and ethanol through electrochemical methods:

- Electrocatalysis : Studies have identified key intermediates that facilitate the conversion process on copper-based catalysts . This approach not only provides a pathway for producing ethylene but also contributes to reducing greenhouse gas emissions.

Ethylene Production from Renewable Resources

Research has also focused on producing ethylene from bioethanol derived from renewable sources:

- Sustainable Practices : New plants are being developed that utilize bioethanol from sugarcane for ethylene production, providing a sustainable alternative to fossil fuel-derived ethylene .

Case Study 1: Industrial Catalysis for Ethanol Dehydration

A study conducted on the use of high-energy facets of γ-Al2O3 catalysts demonstrated over 99% selectivity for ethylene at low temperatures (320 °C). This research highlights the potential for developing efficient industrial catalysts that enhance reaction stability while minimizing energy consumption .

Case Study 2: Electrochemical Reduction of CO2

A groundbreaking study published in Nature Energy explored the electrochemical reduction of CO2 into ethylene using copper catalysts. The findings revealed critical insights into the reaction mechanism, suggesting that specific surface morphologies significantly influence product selectivity . This research opens avenues for sustainable chemical production methods that could mitigate climate change impacts.

Mechanism of Action

Ethene exerts its effects through various mechanisms:

Plant Hormone: Ethene binds to specific receptors in plants, triggering a cascade of biochemical reactions that lead to fruit ripening, leaf abscission, and other physiological changes.

Chemical Reactions: In chemical synthesis, ethene acts as a reactant that undergoes addition, oxidation, and polymerization reactions to form various products.

Comparison with Similar Compounds

Biological Activity

Ethene, also known as ethylene, and its related compound, ethenol (vinyl alcohol), play significant roles in various biological processes and industrial applications. This article explores the biological activity of these compounds, focusing on their mechanisms of action, metabolic pathways, and implications in various fields such as agriculture and toxicology.

- Chemical Formula : C₂H₄ (Ethene), C₂H₄O (Ethenol)

- Molar Mass : 28.05 g/mol (Ethene), 44.05 g/mol (Ethenol)

Biological Functions

1. Ethylene in Plant Physiology

- Ethylene is a critical plant hormone involved in regulating growth, development, and responses to environmental stresses. It influences processes such as fruit ripening, flower wilting, and leaf abscission.

- Studies have shown that ethylene production increases during stress conditions, which can trigger a cascade of physiological responses in plants.

2. Ethenol as a Metabolite

- Ethenol is not typically found in significant quantities in nature but can be produced through fermentation processes. It is often considered an intermediate in the metabolism of ethanol.

- Research indicates that ethenol can participate in various biochemical reactions, potentially impacting cellular metabolism and signaling pathways.

Ethylene Production Pathways

- Ethylene is synthesized from S-adenosylmethionine (SAM) via the enzyme ACC synthase, which converts SAM to 1-aminocyclopropane-1-carboxylic acid (ACC). ACC is then converted to ethylene by ACC oxidase.

- The production of ethylene is influenced by several factors, including oxygen concentration and temperature.

Ethenol Metabolism

- Ethenol can be formed from ethanol through dehydration reactions catalyzed by enzymes such as alcohol dehydrogenase. Its biological role remains less understood compared to ethylene but may involve reactive oxygen species (ROS) generation and signaling.

Toxicological Aspects

1. Exposure Risks

- Ethylene is generally recognized as safe at low concentrations but can be hazardous at higher levels, leading to respiratory issues and other health effects. The NIOSH has established occupational exposure limits to mitigate risks associated with ethylene exposure .

- Ethenol has been studied for its potential toxicity and mutagenic effects. Although it is less toxic than ethanol, prolonged exposure may lead to adverse health outcomes.

2. Environmental Impact

- Both compounds contribute to atmospheric chemistry; ethylene is a significant greenhouse gas and plays a role in the formation of tropospheric ozone.

- Understanding their biological activity helps inform strategies for environmental management and pollution control.

Case Studies

Case Study 1: Ethylene in Agriculture

- A study demonstrated that applying exogenous ethylene can enhance fruit ripening in tomatoes, leading to improved marketability . This application has been utilized commercially to synchronize ripening processes.

Case Study 2: Ethenol's Role in Fermentation

- Research highlighted the conversion of ethanol to ethenol during fermentation processes under anaerobic conditions. This transformation was shown to affect yeast metabolism and fermentation efficiency .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.